4-Amino-2,2-Dimethylbutansäure

Übersicht

Beschreibung

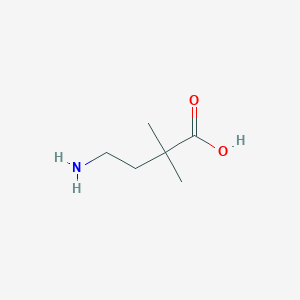

4-Amino-2,2-dimethylbutanoic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of butanoic acid, featuring an amino group and two methyl groups attached to the second carbon atom

Wissenschaftliche Forschungsanwendungen

4-Amino-2,2-dimethylbutanoic acid has several scientific research applications:

Wirkmechanismus

Target of Action

4-Amino-2,2-dimethylbutanoic acid is primarily used as a linker in the field of organic synthesis . It is involved in the formation of a new oxidatively activated safety catch linker for reaction monitoring and optimization on solid support .

Mode of Action

The compound interacts with its targets through an oxidative process. The CAN (ceric ammonium nitrate) promotes oxidative debenzylation of the tertiary N-benzylamine moiety, followed by concomitant cyclisation and release of alcohols and amines .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of various organic compounds, including phenol derivatives .

Result of Action

The primary result of the action of 4-Amino-2,2-dimethylbutanoic acid is the formation of new organic compounds. It has been demonstrated in both solution phase model studies and on the solid phase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,2-dimethylbutanoic acid can be achieved through several methodsThe reaction typically requires the use of strong bases and appropriate alkylating agents under controlled conditions .

Industrial Production Methods

Industrial production of 4-Amino-2,2-dimethylbutanoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of amino acid derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-2-ethylbutanoic acid

- 4-Amino-3-methylbutanoic acid

- 2,2-Dimethylbutanoic acid

Comparison

Compared to similar compounds, 4-Amino-2,2-dimethylbutanoic acid is unique due to its specific structural configuration, which includes two methyl groups on the second carbon atom. This configuration may influence its reactivity and interactions with other molecules, making it distinct from other amino acid derivatives .

Biologische Aktivität

4-Amino-2,2-dimethylbutanoic acid (4-ADMBA) is an amino acid derivative notable for its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and applications in pharmacological research.

Chemical Structure and Properties

4-ADMBA is characterized by the molecular formula and a molecular weight of approximately 131.17 g/mol. It exists primarily as a hydrochloride salt, enhancing its solubility in water, which is crucial for biological applications. The compound features a branched structure with two methyl groups attached to the second carbon atom, contributing to its distinct reactivity and interaction with biological systems .

Neuroprotective Effects

Research indicates that 4-ADMBA may function as a neuroprotective agent. Its structural similarity to gamma-aminobutyric acid (GABA), a key neurotransmitter, suggests that it could modulate neurotransmitter systems. Studies have shown that it may influence GABA levels, potentially offering anxiolytic or sedative effects.

Interaction with Receptors

4-ADMBA has been investigated for its interactions with various receptors involved in cognitive functions. Preliminary findings suggest that it may affect pathways related to neurotransmission and protein synthesis, making it a candidate for exploring treatments for neurological disorders such as anxiety and depression.

Metabolic Pathways

The compound's functional groups (amino and carboxylic acid) indicate potential involvement in cellular metabolism. Investigations into how cells uptake and utilize 4-ADMBA could yield insights into metabolic pathways relevant to amino acid metabolism and neurotransmitter synthesis .

The primary mode of action for 4-ADMBA appears to be through its interaction with neurotransmitter systems. It may act as a GABA analogue, influencing the activity of GABAergic pathways. This interaction could lead to alterations in neuronal excitability and synaptic transmission .

Research Findings

Case Studies and Experimental Data

- Neurotransmitter Modulation : In vitro studies have demonstrated that 4-ADMBA can increase GABA levels in neuronal cultures, suggesting a mechanism for its anxiolytic effects.

- Peptide Design : Research has explored the incorporation of 4-ADMBA into peptide sequences. It has been found that its geminal dimethyl substitution at the Cα position can hinder β-hairpin formation in specific peptides, affecting their stability and function.

- Synthesis Applications : The compound serves as a building block in organic synthesis, particularly in developing new pharmaceuticals. Its unique structure allows for diverse chemical transformations, including oxidation and substitution reactions .

Comparative Analysis with Similar Compounds

The following table compares 4-ADMBA with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Aminobutyric Acid | Involved in GABA synthesis; simpler structure | |

| 4-(Dimethylamino)butanoic Acid | Contains a dimethylamino group; different activity | |

| 3-Amino-2-methylpropanoic Acid | Similar branched structure; different properties |

Eigenschaften

IUPAC Name |

4-amino-2,2-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3-4-7)5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEOMMHBZTWQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363588 | |

| Record name | 4-amino-2,2-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138146-22-2 | |

| Record name | 4-amino-2,2-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4-Amino-2,2-dimethylbutanoic acid influence its ability to promote β-hairpin formation in peptides?

A1: 4-Amino-2,2-dimethylbutanoic acid (γ2,2), unlike its isomers γ3,3 and γ4,4, is less effective at promoting β-hairpin formation when incorporated into specific peptide sequences. This difference arises from the positioning of the two methyl groups on the Cα carbon. [] In the context of a model octapeptide, the geminal dimethyl substitution at the Cα of γ2,2 leads to unfavorable steric interactions. [] This hinders its ability to adopt the necessary conformation for a tight C12 β-hairpin nucleating turn, which is crucial for efficient β-hairpin formation. [] Conversely, the γ3,3 and γ4,4 isomers, with geminal substitutions at other carbon positions, are well-accommodated within the turn structure, leading to stable, well-registered β-hairpins. []

Q2: Beyond peptide design, what other applications has 4-Amino-2,2-dimethylbutanoic acid been investigated for?

A2: 4-Amino-2,2-dimethylbutanoic acid has shown promise as a key component in a novel safety-catch linker system for solid-phase synthesis. [] This system allows for efficient reaction monitoring and optimization directly on the solid support. [] Specifically, the N-benzyl protected derivative of 4-Amino-2,2-dimethylbutanoic acid is attached to the solid support. [] Upon completion of the desired reaction on the solid phase, the linker can be selectively cleaved through a ceric ammonium nitrate (CAN) mediated oxidative debenzylation. [] This cleavage then triggers a cyclization reaction, ultimately leading to the release of the desired product from the solid support. [] This method has been successfully applied in the synthesis of various phenol derivatives. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.